molecular formula C18H22O3 B3870225 1-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene

1-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene

Cat. No.: B3870225
M. Wt: 286.4 g/mol
InChI Key: CKSQEAIHZCOMPY-UHFFFAOYSA-N
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Description

1-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene is an organic compound characterized by its unique structure, which includes a methoxyphenoxy group and a dimethylbenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene typically involves the following steps:

    Preparation of 3-(4-methoxyphenoxy)propyl bromide: This intermediate is synthesized by reacting 4-methoxyphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate.

    Formation of this compound: The intermediate is then reacted with 3,5-dimethylphenol in the presence of a strong base like sodium hydride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol.

    Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexane derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenoxy derivatives.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The methoxyphenoxy group can interact with active sites of enzymes, potentially inhibiting their activity. The dimethylbenzene core can also interact with hydrophobic regions of proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(4-hydroxyphenoxy)propoxy]-3,5-dimethylbenzene: Similar structure but with a hydroxy group instead of a methoxy group.

    1-[3-(4-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

1-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The methoxy group provides specific reactivity and interaction potential, while the dimethylbenzene core offers stability and hydrophobic interactions.

Properties

IUPAC Name

1-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-14-11-15(2)13-18(12-14)21-10-4-9-20-17-7-5-16(19-3)6-8-17/h5-8,11-13H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSQEAIHZCOMPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCCOC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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